molecular formula C29H21BrN2O2S B11696681 (2Z,5E)-5-[2-(benzyloxy)-5-bromobenzylidene]-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one

(2Z,5E)-5-[2-(benzyloxy)-5-bromobenzylidene]-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No.: B11696681
M. Wt: 541.5 g/mol
InChI Key: QENPINPIPPNPQJ-WAXYGJJXSA-N
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Description

(2Z,5E)-5-{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a thiazolidinone ring, a phenyl group, and a benzyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5E)-5-{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps, starting with the preparation of the thiazolidinone ring This can be achieved through the reaction of a thiourea derivative with an α-haloketone under basic conditions

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2Z,5E)-5-{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially converting the imine group to an amine.

    Substitution: The bromine atom in the benzyl ether moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Ammonia, thiols, dimethylformamide (DMF).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: Its potential pharmacological properties could be explored for the development of new therapeutic agents, particularly in the treatment of diseases where thiazolidinone derivatives have shown efficacy.

    Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of (2Z,5E)-5-{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE is not fully understood, but it is believed to involve interactions with specific molecular targets. The thiazolidinone ring and the imine group may interact with enzymes or receptors, potentially inhibiting their activity or altering their function. Molecular docking studies could provide insights into the specific binding sites and interactions involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z,5E)-5-{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of a thiazolidinone ring, a benzyl ether moiety, and a bromophenyl group. This structural complexity provides a range of potential chemical reactivity and biological activity that distinguishes it from simpler compounds.

Properties

Molecular Formula

C29H21BrN2O2S

Molecular Weight

541.5 g/mol

IUPAC Name

(5E)-5-[(5-bromo-2-phenylmethoxyphenyl)methylidene]-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C29H21BrN2O2S/c30-23-16-17-26(34-20-21-10-4-1-5-11-21)22(18-23)19-27-28(33)32(25-14-8-3-9-15-25)29(35-27)31-24-12-6-2-7-13-24/h1-19H,20H2/b27-19+,31-29?

InChI Key

QENPINPIPPNPQJ-WAXYGJJXSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)/C=C/3\C(=O)N(C(=NC4=CC=CC=C4)S3)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C=C3C(=O)N(C(=NC4=CC=CC=C4)S3)C5=CC=CC=C5

Origin of Product

United States

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